Menogaril - 71628-96-1

Menogaril

Catalog Number: EVT-440086
CAS Number: 71628-96-1
Molecular Formula: C28H31NO10
Molecular Weight: 541.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Menogaril is a semisynthetic derivative of the anthracycline antineoplastic antibiotic nogalamycin. Menogaril intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent is less cardiotoxic than doxorubicin. (NCI04)
A semisynthetic anthracycline with the amino sugar on the D ring. It displays broad-spectrum antineoplastic activity against a variety of tumors.
Synthesis Analysis

Methods and Technical Details

The synthesis of Menogaril involves several key steps starting from nogalamycin. One prominent method is O-methylation of nogalamycin, which can be achieved using methanol and a suitable catalyst under controlled temperature and pressure conditions. This process allows for the formation of Menogaril with high yield and purity.

Additionally, advanced synthetic strategies such as the benzannulation reaction of a Fischer carbene complex with an alkyne have been employed to construct the tetracyclic core of Menogaril. This method involves synthesizing precursors that undergo intramolecular Friedel-Crafts cyclization to achieve the desired structure .

Industrial Production

In industrial settings, large-scale synthesis is optimized through various purification steps, including crystallization and chromatography, to ensure the isolation of high-purity Menogaril.

Chemical Reactions Analysis

Reactions and Technical Details

Menogaril undergoes various chemical reactions that are crucial for its functionality:

  • Oxidation: Menogaril can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to different metabolites.
  • Reduction: The compound can also be reduced with sodium borohydride, altering its functional groups.
  • Substitution: It participates in substitution reactions where specific functional groups are replaced by others, resulting in derivatives that may exhibit varied biological activities.

These reactions are essential for understanding Menogaril's metabolic pathways and potential modifications for enhanced therapeutic efficacy.

Mechanism of Action

Menogaril acts primarily by binding to DNA and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair. This binding leads to the formation of stable DNA-topoisomerase II complexes that ultimately result in DNA strand breaks. The disruption of these processes triggers apoptosis in cancer cells, making Menogaril a potent chemotherapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Menogaril is poorly soluble in water (less than 0.01 mg/mL) but shows some solubility in dimethyl sulfoxide (4 mg/mL) and dimethylacetamide (10 mg/mL).
  • Stability: Bulk stability studies indicate that Menogaril undergoes slight decomposition over time at room temperature but remains stable under controlled conditions.

Chemical Properties

Menogaril exhibits properties typical of anthracyclines, including strong interactions with nucleic acids due to its planar structure. Its stability under various pH conditions is crucial for its formulation in pharmaceutical applications.

Applications

Menogaril has been primarily studied for its potential use in oncology as a chemotherapeutic agent. Its ability to inhibit macromolecular synthesis makes it a candidate for treating various malignancies, particularly those resistant to conventional therapies. Clinical trials have indicated promising results regarding its efficacy and safety profile .

In addition to cancer treatment, ongoing research explores Menogaril's effects on DNA and RNA synthesis, potentially expanding its applications within molecular biology and pharmacology.

Introduction to Menogaril

Structural Classification Within Anthracycline Derivatives

Menogaril belongs to the nogalamycin subgroup of anthracycline antibiotics, distinguished by its tetracyclic planar chromophore (aglycone) covalently linked to a bis-O-methylated L-rhodosamine sugar moiety. Its core structure comprises a tetrahydronaphthacenequinone system characteristic of anthracyclines, with menogaril specifically featuring:

  • C-7 Methoxy Substitution: A methoxy group at the C-7 position (O-methylation), replacing the hydroxyl group in nogalamycin. This modification enhances metabolic stability and alters DNA-binding kinetics [1] [10].
  • Uncommon Sugar Configuration: A dimeric sugar system consisting of nogalose and aminoglucose units, with the latter’s C-4′ position modified to a methoxy group rather than the typical hydroxyl group observed in doxorubicin or daunorubicin [4] [7].
  • Stereochemical Complexity: Multiple chiral centers (e.g., C-7, C-9, C-10) governing three-dimensional orientation and biological interactions [1].
  • Table 1: Structural Comparison of Menogaril with Representative Anthracyclines
    CompoundR7Sugar MoietiesCore Substitutions
    MenogarilOCH3Nogalose + 4′-O-Methylaminoglucose7-O-Methyl, 10-Carbonyl
    NogalamycinOHNogalose + Aminoglucose10-Carbonyl, 7-Hydroxy
    DoxorubicinOHDaunosamine14-Hydroxy, 9-Hydroxyacetyl
    DaunorubicinOHDaunosamine9-Hydroxyacetyl

This unique architecture results in altered DNA-binding properties compared to classical anthracyclines. Spectrophotometric analyses reveal menogaril exhibits weaker intercalative binding to calf thymus DNA (binding constant Ka ≈ 1.2 × 104 M−1) than doxorubicin (Ka ≈ 4.5 × 105 M−1), indicating a divergent mode of nucleic acid interaction [3] [10]. Unlike doxorubicin, which localizes primarily in the nucleus, menogaril accumulates significantly in the cytoplasm (~65% cellular distribution), suggesting additional cytoplasmic targets contribute to its cytotoxicity [10].

Historical Development and Semisynthetic Origins

Menogaril emerged from systematic efforts to optimize the therapeutic index of nogalamycin—a natural anthracycline isolated from Streptomyces nogalater with potent antitumor activity but prohibitive cardiotoxicity and myelosuppression in early clinical evaluations. Key developmental milestones include:

  • 1970s: Rational Derivatization: Researchers at Upjohn Corporation synthesized menogaril via O-methylation of nogalamycin at the C-7 position. This modification aimed to reduce quinone-mediated redox cycling (a contributor to anthracycline cardiotoxicity) while retaining DNA-binding capacity [1] [4].
  • Preclinical Optimization (1977–1983): In vivo studies demonstrated menogaril’s superior efficacy-toxicity ratio versus nogalamycin. Rodent models showed a 2.5-fold higher maximum tolerated dose (MTD) for menogaril (45 mg/kg) compared to nogalamycin (18 mg/kg), alongside potent activity against P388 leukemia and B16 melanoma [1] [6].
  • Clinical Translation (1985 onward): Phase I trials confirmed bioavailability via intravenous (IV) and oral routes—a rarity among anthracyclines. Oral absorption reached ~32%, enabling flexible dosing regimens. Despite promising early activity in breast cancer and lymphoma, phase II evaluations revealed moderate response rates (17–19% in non-Hodgkin’s lymphoma) coupled with significant hematologic toxicity (grade 3/4 leukopenia in 43–44% of patients), leading to discontinued development by the 1990s [2] [6] [9].
  • Table 2: Key Developmental Milestones of Menogaril
    Year RangePhaseMajor FindingsReference Source
    1970sDiscoverySemisynthesis via O-methylation of nogalamycin [1] [4]
    1977–1983PreclinicalReduced cardiotoxicity vs. doxorubicin; oral bioavailability; broad-spectrum activity [1] [2]
    1985–1990Clinical Phase IIModest activity in NHL (17% PR), breast cancer; dose-limiting myelosuppression [5] [6]

The compound’s journey exemplifies the challenges of balancing structural innovation with clinical tolerability in oncology drug development [1] [6].

Preclinical Rationale for Antitumor Activity

Menogaril’s antitumor efficacy stems from multimodal mechanisms targeting nuclear and cytoplasmic processes:

DNA Topoisomerase II Inhibition

Menogaril potently inhibits DNA topoisomerase II (Topo II) by stabilizing the "cleavable complex"—a transient intermediate where Topo II remains covalently bound to DNA ends after double-strand cleavage. Biochemical assays using purified Topo II and kinetoplast DNA show menogaril’s IC50 for decatenation inhibition is ~10 μM, comparable to etoposide. Unlike classical intercalators (e.g., doxorubicin), menogaril stimulates DNA cleavage without unwinding the double helix, indicating a distinct mechanism. Cleavage site mapping reveals preferential activity at 5′-GA/CT-3′ sequences, differing from amsacrine-derived agents [3].

Tubulin Polymerization Interference

Cytoplasmic accumulation enables menogaril to disrupt microtubule dynamics. In vitro tubulin polymerization assays demonstrate concentration-dependent inhibition of microtubule assembly (IC50 ~35 μM). Menogaril reduces the initial polymerization rate by 60–70% at 50 μM, comparable to vinca alkaloids. This effect impairs mitotic spindle formation, inducing G2/M arrest—a mechanism absent in doxorubicin [10].

In Vivo Efficacy Across Tumor Models

  • Breast Cancer: Menogaril administered orally at 40 mg/kg/week exhibited tumor growth inhibition (TGI) of 75–82% in DMBA-induced mammary carcinomas in rats, comparable to IV doxorubicin (10 mg/kg/week; TGI 78–85%). Tissue distribution studies revealed 3.5-fold higher tumor-to-plasma concentration ratios versus doxorubicin, explaining its potent in vivo activity despite weaker DNA binding [2].
  • Leukemia & Combination Therapy: Against L1210 leukemia in mice, menogaril (IV) achieved a 140% increase in lifespan at 6.25 mg/kg. In combination with cyclophosphamide and 5-fluorouracil, it produced synergistic effects, surpassing the standard cyclophosphamide/doxorubicin/5-fluorouracil regimen in human breast cancer xenografts [2].
  • Broad-Spectrum Activity: Significant activity noted in colon 38 adenocarcinoma, M5076 reticulum cell sarcoma, and CD8F1 mammary carcinoma models, with tumor-selective drug retention identified as a key pharmacodynamic advantage [2] [6].

  • Table 3: Preclinical Antitumor Activity of Menogaril in Select Models

    Tumor ModelAdministrationDose RegimenEfficacy Outcome
    DMBA Rat Mammary CarcinomaOral40 mg/kg/week × 475–82% TGI; tumor [drug] = 8.2 μg/g
    L1210 Murine LeukemiaIV6.25 mg/kg single dose140% ILS; 80% viable cell reduction
    Human Breast MX-1 XenograftIV + Oral comboMenogaril 20 mg/kg + CTX 100 mg/kg + 5FU 25 mg/kg98% TGI (vs. 85% for CAF regimen)

These multifaceted mechanisms positioned menogaril as a unique investigational agent warranting clinical evaluation despite its eventual limitations [2] [3] [10].

Properties

CAS Number

71628-96-1

Product Name

Menogaril

IUPAC Name

(1R,10R,12R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione

Molecular Formula

C28H31NO10

Molecular Weight

541.5 g/mol

InChI

InChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3/t14-,19+,23+,25-,26-,27-,28-/m1/s1

InChI Key

LWYJUZBXGAFFLP-OCNCTQISSA-N

SMILES

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O

Solubility

H2O insoluble (<0.01) (mg/mL)
pH 5, 0.1 M Phosphate buffer insoluble (<0.01) (mg/mL)
pH 9, 0.1 M Phosphate buffer insoluble ( <0.01) (mg/mL)
95% EtOH 0.05 (mg/mL)
10% aq. DMA 0.8 (mg/mL)
DSMO 4 (mg/mL)
DMA 10 (mg/mL)

Synonyms

7-con-O-Methylnogarol
7-O-Methylnogarol
7-OMEN
Menogaril
Menogaril, (11 beta)-Isomer
Menogaril, (13 beta)-Isomer
Menogaril, (5 alpha)-Isomer
Menogaril, (5 alpha,11 beta)-Isomer
Menogarol
NSC 269148
NSC-269148
NSC269148
Tomosar
TUT 7
TUT-7
TUT7

Canonical SMILES

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O

Isomeric SMILES

C[C@@]1(C[C@H](C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)[C@@]6([C@@H]([C@H]([C@@H]([C@H](O5)O6)O)N(C)C)O)C)O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.